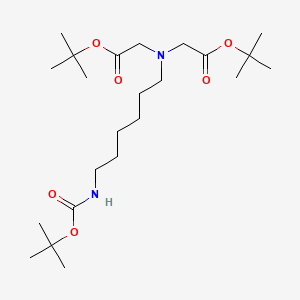

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate

Vue d'ensemble

Description

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is a compound that features a tert-butyl group and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in peptide synthesis and other organic reactions where protection of functional groups is necessary.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tert-butyl)-N-boc-aminohexyliminodiacetate typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous or anhydrous conditions, depending on the specific requirements of the synthesis .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate undergoes various types of reactions, including:

Oxidation: The tert-butyl group can be oxidized under specific conditions.

Reduction: The Boc group can be removed using strong acids like trifluoroacetic acid or HCl in methanol.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as KMnO4 or OsO4 can be used.

Reduction: Trifluoroacetic acid or HCl in methanol are common reagents for deprotection.

Substitution: Nucleophiles like RLi or RMgX can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: C₁₈H₃₈N₂O₄

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate features two tert-butyl groups and a Boc (tert-butoxycarbonyl) protecting group attached to an aminohexyl chain. This structural configuration enhances its stability and reactivity, making it suitable for various applications.

Medicinal Chemistry

Neuroprotective Agents: Research has demonstrated that derivatives of this compound can serve as precursors for compounds aimed at treating neurodegenerative diseases. The Boc protection allows for selective reactions that facilitate the synthesis of biologically active molecules with improved pharmacological profiles .

Drug Delivery Systems: The compound's ability to form stable complexes with various drugs enhances its potential in drug delivery systems, particularly in targeting specific tissues or cells while minimizing side effects .

Organic Synthesis

Protecting Group Strategies: The use of the Boc group in synthesizing complex organic molecules is well-documented. Its stability under basic conditions allows for sequential reactions without premature deprotection, which is crucial in multi-step syntheses .

Functionalization of Heterocycles: this compound has been utilized in the functionalization of heteroaromatic compounds, expanding the library of available derivatives for further biological testing .

Case Study 1: Synthesis of Neuroprotective Agents

In a study focused on developing inhibitors for neuronal nitric oxide synthase (nNOS), researchers employed this compound as a key intermediate. This compound facilitated the synthesis of novel pyrrolidine-based inhibitors that showed promise in mitigating neurodegenerative processes .

Case Study 2: Drug Delivery Applications

A recent investigation into drug delivery systems utilized this compound to enhance the solubility and stability of poorly water-soluble drugs. The compound's ability to form micelles allowed for improved bioavailability and targeted delivery, demonstrating its potential in pharmaceutical formulations .

Mécanisme D'action

The mechanism of action of Bis(tert-butyl)-N-boc-aminohexyliminodiacetate involves the protection of amino groups through the formation of a Boc derivative. This protection prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups . The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Di-tert-butyl dicarbonate: Used for Boc protection of amines.

tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.

Uniqueness

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is unique due to its dual protection of amino groups, which allows for selective reactions and high stability under various conditions . This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected in a controlled manner.

Activité Biologique

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate (CAS: 1076199-10-4) is a compound characterized by its unique structure, which includes tert-butyl groups and a Boc-protected amino group. This compound plays a significant role in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Understanding its biological activity is crucial for its application in various scientific fields.

The synthesis of this compound typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP in acetonitrile. This protection is essential for preventing unwanted reactions during subsequent chemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C18H34N2O6 |

| Molecular Weight | 366.48 g/mol |

| CAS Number | 1076199-10-4 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The mechanism of action of this compound primarily revolves around its ability to protect amino groups. The Boc group prevents unwanted reactions, allowing selective functionalization at other sites. This selectivity is vital in synthesizing biologically active compounds .

Biological Activity

Research indicates that this compound can be utilized in the synthesis of biologically active peptides and proteins. Its role as a protecting group is particularly significant in maintaining the integrity of sensitive functional groups during chemical reactions .

Case Studies

- Peptide Synthesis : In a study focused on peptide synthesis, this compound was employed to protect amino acids, facilitating the formation of complex peptide structures without degradation of sensitive moieties .

- Pharmaceutical Development : The compound has been explored for its potential in drug formulation, where it aids in protecting reactive amines during synthesis, thus enhancing the stability and efficacy of pharmaceutical products .

Metabolism and Excretion

A related compound, N-tert-butoxycarbonylmethamphetamine (BocMA), has been studied for its metabolic pathways. The metabolism involved hydroxylation, carbonylation, and N-demethylation, suggesting that similar pathways could be relevant for this compound. Understanding these pathways is crucial for predicting how this compound behaves in biological systems .

Table 2: Metabolic Pathways

| Pathway | Description |

|---|---|

| Hydroxylation | Addition of hydroxyl groups |

| Carbonylation | Formation of carbonyl compounds |

| N-Demethylation | Removal of methyl groups |

Propriétés

IUPAC Name |

tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44N2O6/c1-21(2,3)29-18(26)16-25(17-19(27)30-22(4,5)6)15-13-11-10-12-14-24-20(28)31-23(7,8)9/h10-17H2,1-9H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMXEOGZSGYRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCCCCCNC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652477 | |

| Record name | Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-10-4 | |

| Record name | Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.